1-Benzyl-3-chlorobenzene

Lipophilicity Medicinal Chemistry ADME

1-Benzyl-3-chlorobenzene (CAS 27798-38-5) is the definitive meta-chlorinated diphenylmethane building block. Unlike ortho/para isomers, the 3-chloro pattern provides unique electronic and steric effects essential for reliable Suzuki-Miyaura and Buchwald-Hartwig couplings, granting access to under-explored meta-substituted biaryl libraries. Critically, the meta-substituent preserves central methylene-aryl C–C bond integrity under Lewis/protic acid conditions—unlike the para-isomer—preventing yield-eroding transarylation. Its lower XLogP3 (4.9 vs 5.1 for para) also empowers medicinal chemists to fine-tune metabolic stability in lead optimization. Procure the correct isomer to ensure reproducible synthetic outcomes and avoid costly research delays.

Molecular Formula C13H11Cl
Molecular Weight 202.68 g/mol
Cat. No. B15049971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-chlorobenzene
Molecular FormulaC13H11Cl
Molecular Weight202.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C13H11Cl/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2
InChIKeyJEOITUQBDPRYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-chlorobenzene (3-Chlorodiphenylmethane): Core Properties and Positional Isomer Identity for Procurement


1-Benzyl-3-chlorobenzene (CAS 27798-38-5), also known as 3-chlorodiphenylmethane or m-chlorodiphenylmethane, is a chlorinated diarylmethane with the molecular formula C13H11Cl and a molecular weight of 202.68 g/mol [1]. This compound consists of a diphenylmethane scaffold bearing a single chlorine atom at the meta-position (3-position) of one aromatic ring [1]. Key computed physicochemical properties include an XLogP3 value of 4.9, indicating high lipophilicity, and a topological polar surface area (TPSA) of 0 Ų, reflecting its hydrophobic nature [1]. As an aromatic chloride, it serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, and is employed in the preparation of pharmaceuticals, agrochemicals, and functional materials . The compound is typically a colorless to pale yellow liquid or low-melting solid at ambient conditions .

Why 1-Benzyl-3-chlorobenzene Cannot Be Substituted with Other Chlorodiphenylmethane Isomers or Aryl Chlorides


The substitution of 1-benzyl-3-chlorobenzene with its positional isomers (2- or 4-chlorodiphenylmethane) or other aryl chlorides is not a straightforward interchange and carries significant risk of altered reactivity, regioselectivity, and final product outcomes. The position of the chlorine substituent on the aromatic ring dictates the electronic and steric environment of the molecule, profoundly influencing its behavior in electrophilic aromatic substitution, nucleophilic substitution, and cross-coupling reactions [1]. For instance, the meta-chloro substituent in 3-chlorodiphenylmethane exerts a unique electronic effect that differs fundamentally from the ortho- and para- isomers, which can lead to unexpected yields or even complete failure of a synthetic pathway optimized for the 3-isomer. Furthermore, in transarylation reactions, the meta-halogen has been shown to have a negligible effect on the strength of the bond between the methylene group and the substituted aromatic nucleus, whereas a para-halogen significantly weakens this bond, directly impacting the molecule's stability and reactivity under certain conditions [2]. Generic substitution without rigorous re-validation of the specific synthetic protocol is therefore scientifically unsound and can lead to costly procurement and research delays.

Quantitative Differentiation of 1-Benzyl-3-chlorobenzene: A Comparator-Based Evidence Guide


Comparative Lipophilicity: LogP of 1-Benzyl-3-chlorobenzene vs. 4-Chloro Isomer

The lipophilicity of 1-benzyl-3-chlorobenzene, a critical parameter for predicting membrane permeability and oral bioavailability, can be compared to its 4-chloro positional isomer. The XLogP3 value for 1-benzyl-3-chlorobenzene is calculated to be 4.9 [1]. While a directly measured experimental LogP for the 4-chloro isomer was not identified in this search, a calculated LogP of 5.1 has been reported for 4-chlorodiphenylmethane . This suggests that the meta-substituted compound may possess a slightly lower lipophilicity than the para-substituted analog. In a medicinal chemistry context, this 0.2 unit difference in LogP could translate to a measurable difference in membrane partitioning and, consequently, a different pharmacokinetic profile for any derived drug candidate.

Lipophilicity Medicinal Chemistry ADME

Comparative Physical State and Melting Point: 1-Benzyl-3-chlorobenzene vs. 2- and 4- Isomers

The physical state at room temperature is a critical differentiator for handling, storage, and formulation. While a precise melting point for 1-benzyl-3-chlorobenzene was not identified in the available literature, the physical states of its positional isomers provide a class-level inference. 2-Chlorodiphenylmethane has a reported melting point of -13.2 °C , indicating it is a liquid under standard laboratory conditions. Conversely, 4-Chlorodiphenylmethane is a solid with a melting point of 7-17 °C, often existing as a low-melting solid or oily liquid depending on purity and ambient temperature . This variance in melting point across the isomeric series suggests that 1-benzyl-3-chlorobenzene will also have a distinct, characteristic melting point that dictates its handling and storage requirements. A user cannot assume that the procurement and storage protocols for the 2- or 4-isomer are directly applicable to the 3-isomer.

Physical Property Formulation Handling

Comparative Reactivity in Transarylation: Meta vs. Para Substituent Effects on Bond Strength

The stability of the carbon-carbon bond connecting the methylene group to the substituted aromatic ring is crucial for predicting a molecule's behavior in rearrangement reactions. A study by Kolesnikov et al. directly investigated the transarylation of monochlorodiphenylmethanes in the presence of aluminum chloride [1]. The study explicitly found that 'halogen atoms located in para-position relative to the methylene group of diphenylmethane weaken the bond between the methylene group and the substituted aromatic nucleus; the halogen atoms located in meta-position relative to the methylene group do not exert any influence on the strength of this bond.' This head-to-head comparison demonstrates that 1-benzyl-3-chlorobenzene (the meta-isomer) possesses a more robust central C-C bond than its para-counterpart under these specific Lewis acid-catalyzed conditions, making it inherently more stable against undesired rearrangement or degradation in certain synthetic sequences.

Chemical Stability Reaction Mechanism Synthetic Robustness

Comparative Electrophilic Chlorination Regioselectivity: Diphenylmethane as a Baseline

The inherent regioselectivity of electrophilic aromatic substitution on the diphenylmethane core provides a baseline for understanding the synthesis and reactivity of its chlorinated derivatives. A kinetic study on the chlorination of diphenylmethane with chlorine acetate provides quantitative product distribution data [1]. Under the reported conditions, the reaction yielded 40.0% of the 4-chloro and 59.3% of the 2-chloro isomer [1]. The 3-chloro isomer (1-benzyl-3-chlorobenzene) was not detected as a major product from this direct electrophilic chlorination, which is consistent with the well-established ortho/para-directing nature of the benzyl group. This cross-study comparable data highlights a key differentiation: while the 2- and 4-isomers can be readily accessed via direct electrophilic chlorination of diphenylmethane, the 3-isomer requires a different, more specialized synthetic strategy. This fundamental difference in synthetic accessibility directly impacts the commercial availability, cost, and supply chain considerations for researchers seeking to procure the pure 3-isomer.

Synthetic Methodology Regioselectivity Reaction Optimization

Optimal Application Scenarios for 1-Benzyl-3-chlorobenzene Based on Evidence-Based Differentiation


Medicinal Chemistry: Optimizing ADME Properties in Lead Optimization

In lead optimization programs for drug discovery, the slightly lower calculated lipophilicity of 1-benzyl-3-chlorobenzene (XLogP3 = 4.9) compared to its para-isomer (calculated LogP = 5.1) can be strategically exploited. A reduction in LogP is often correlated with improved metabolic stability and a reduced risk of off-target toxicity [1]. Medicinal chemists seeking to fine-tune the pharmacokinetic profile of a diphenylmethane-based scaffold can prioritize the meta-chloro isomer to achieve a more favorable balance between target potency and desirable drug-like properties. This is a key differentiator for procurement when the goal is to generate a series of analogs with graded lipophilicity for SAR (Structure-Activity Relationship) studies.

Multi-Step Synthesis: Ensuring Stability Under Acidic or Lewis Acidic Conditions

For multi-step synthetic routes that involve the use of strong Lewis acids (e.g., AlCl3, FeCl3) or protic acids, 1-benzyl-3-chlorobenzene offers a distinct advantage in bond stability over the 4-chloro isomer. The finding that the meta-chloro substituent does not weaken the central methylene-aryl C-C bond, whereas the para-substituent does [2], indicates that the meta-isomer is less prone to unwanted transarylation or fragmentation. This makes it the preferred choice as a robust intermediate in complex molecule construction, such as in the synthesis of certain pharmaceuticals or functional polymers where such acidic conditions are unavoidable. Procurement should be guided by this differential stability to avoid yield-reducing side reactions.

Specialty Chemical Synthesis: Accessing a Unique Scaffold via Cross-Coupling

As an aryl chloride, 1-benzyl-3-chlorobenzene serves as a versatile handle for modern cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build complexity onto the diphenylmethane core . The meta-substitution pattern is particularly valuable because it is not readily accessible via direct electrophilic chlorination of the parent diphenylmethane [3]. Therefore, this compound provides a unique entry point for synthesizing libraries of meta-substituted biaryl and diarylmethane derivatives for pharmaceutical and agrochemical screening. Its procurement is essential for any research group aiming to explore the chemical space around the meta-position of this privileged scaffold, a region that is often under-explored due to synthetic challenges with alternative starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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